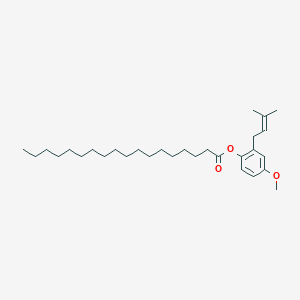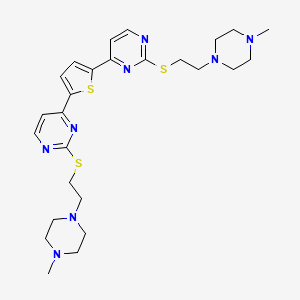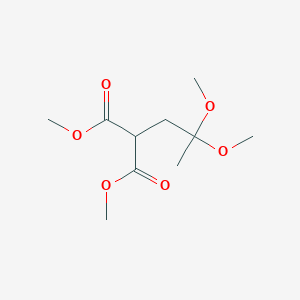
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate is an organic compound that belongs to the class of phenyl esters This compound is characterized by the presence of a methoxy group, a prenyl group, and an octadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate typically involves the esterification of 4-methoxy-2-(3-methylbut-2-en-1-yl)phenol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl octadecanoate.
Reduction: The prenyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar methoxy and prenyl group but differs in its core structure.
Mangostin: A natural xanthonoid with a similar prenyl group but different functional groups and biological activities.
Uniqueness
4-Methoxy-2-(3-methylbut-2-EN-1-YL)phenyl octadecanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
144705-42-0 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
[4-methoxy-2-(3-methylbut-2-enyl)phenyl] octadecanoate |
InChI |
InChI=1S/C30H50O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(31)33-29-24-23-28(32-4)25-27(29)22-21-26(2)3/h21,23-25H,5-20,22H2,1-4H3 |
InChI-Schlüssel |
WCHBGKQYCCDTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)OC)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)

